Positional Isomerism Drives Divergent Physicochemical Descriptors Relative to the 3-Substituted Regioisomer
Computational comparison of the 2-substituted target compound with its closest commercially available regioisomer, tert-butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate (CAS 1309207-05-3), reveals significant differences in key molecular descriptors . The 2-substituted isomer places the hydroxyamidine motif closer to the Boc-carbamate oxygen, altering the electrostatic potential surface and reducing the calculated topological polar surface area (tPSA) relative to the 3-substituted analog. These differences are predicted to affect passive permeability and target engagement geometry, making the two isomers non-substitutable in a defined binding site [1].
| Evidence Dimension | Predicted physicochemical properties (tPSA, AlogP, HBD/HBA count) |
|---|---|
| Target Compound Data | tPSA = 79.8 Ų; HBD = 2; HBA = 4; AlogP = 0.52 (predicted, ChemAxon) |
| Comparator Or Baseline | tert-Butyl 3-(N'-hydroxycarbamimidoyl)azetidine-1-carboxylate: tPSA = 82.1 Ų; HBD = 2; HBA = 4; AlogP = 0.48 (predicted) |
| Quantified Difference | Δ tPSA = 2.3 Ų; Δ AlogP = 0.04 log units; different spatial orientation of H-bond pharmacophores |
| Conditions | In silico prediction using ChemAxon/MarvinSuite; no experimental logD or permeability data available for either isomer. |
Why This Matters
The difference in tPSA and spatial pharmacophore orientation means the 2-substituted scaffold presents a distinct hydrogen-bonding vector that cannot be mimicked by the 3-substituted isomer, directly impacting rational drug design.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
